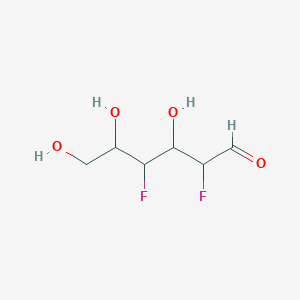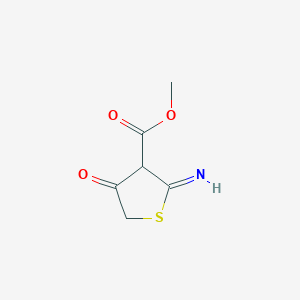
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of deoxycytidine, a nucleoside component of DNA, and is modified to include various functional groups that enhance its utility in synthetic and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite involves multiple steps, starting from the basic nucleoside, 5-methyl-2’-deoxycytidine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
Introduction of the phosphoramidite group: This involves the reaction of the protected nucleoside with diisopropylaminochlorophosphine in the presence of a base such as tetrazole.
Attachment of the trifluoroacetylamidocaproyl group: This step involves the reaction of the intermediate with 6-trifluoroacetylamidocaproic acid, activated by a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling: The compound can couple with other nucleosides or nucleotides in the presence of a coupling agent like tetrazole, forming phosphodiester bonds.
Common Reagents and Conditions
Oxidizing agents: Iodine, water
Acidic conditions: Trichloroacetic acid
Coupling agents: Tetrazole, DIC
Major Products
Oxidation: Formation of the corresponding phosphate derivative
Substitution: Removal of the DMT group to yield the free hydroxyl compound
Coupling: Formation of oligonucleotides
科学研究应用
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and for developing new materials.
Biology: Employed in the creation of probes for detecting specific DNA sequences, aiding in genetic research and diagnostics.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes, targeting specific mRNA sequences to inhibit gene expression.
Industry: Applied in the production of synthetic genes and in the development of new biotechnological tools.
作用机制
The compound exerts its effects primarily through its incorporation into oligonucleotides. The trifluoroacetylamidocaproyl group enhances the stability and binding affinity of the oligonucleotides to their target sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the compound to be integrated into growing DNA chains during synthesis.
相似化合物的比较
Similar Compounds
5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Lacks the trifluoroacetylamidocaproyl group, resulting in lower stability and binding affinity.
N(4)-(N-(6-Acetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the trifluoroacetylamidocaproyl group in N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite imparts unique properties such as enhanced stability and binding affinity, making it particularly useful in applications requiring high specificity and robustness.
属性
分子式 |
C48H64F3N6O10P |
|---|---|
分子量 |
973.0 g/mol |
IUPAC 名称 |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60) |
InChI 键 |
OCLJXEFIQQRKNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)




![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)
